
3-(2-Aminoethyl)phenylboronic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)phenylboronic acid hydrochloride is a chemical compound with the molecular formula C8H12BNO2.ClH . It has a molecular weight of 201.46 and is typically available in powder form . The compound is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H12BNO2.ClH/c10-5-4-7-2-1-3-8(6-7)9(11)12;/h1-3,6,11-12H,4-5,10H2;1H . This code provides a specific textual representation of the compound’s molecular structure. Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not mentioned in the search results, boronic acid derivatives are known to be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds by reacting with aryl or vinyl halides .Physical and Chemical Properties Analysis
This compound is a solid compound . It is typically stored at room temperature .Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[3-(2-aminoethyl)phenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c10-5-4-7-2-1-3-8(6-7)9(11)12;/h1-3,6,11-12H,4-5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABSCKWGZGNKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCN)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2621098.png)
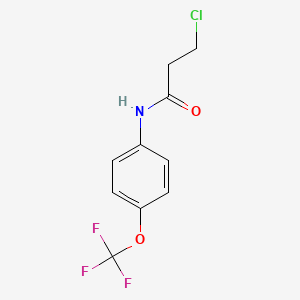
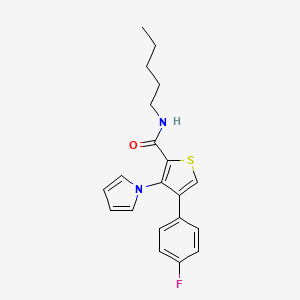
![3-butyl-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2621103.png)
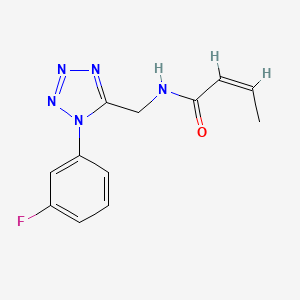
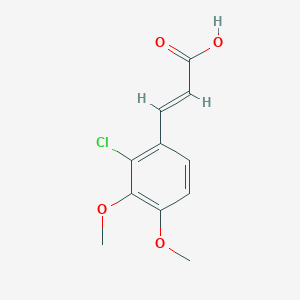
![6-Cyclopropyl-2-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2621108.png)
![1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2621109.png)
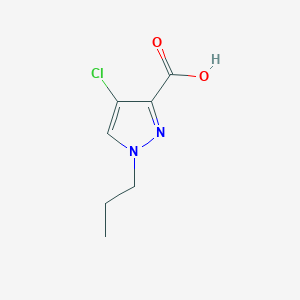
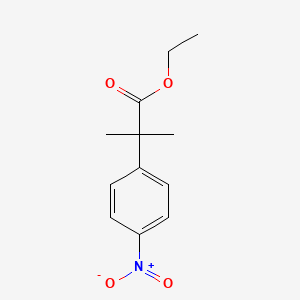
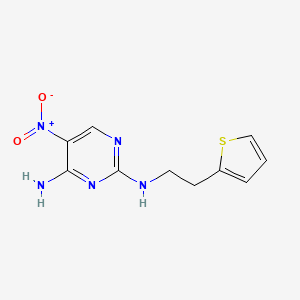
![2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2621116.png)
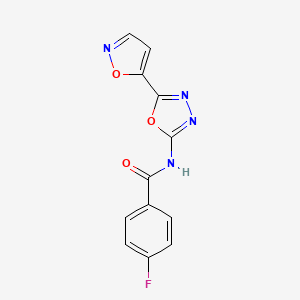
![5-chloro-6-(oxan-4-yloxy)-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2621119.png)
